molecular formula C5H2BrClN2O2 B1525797 2-Bromo-4-chloro-5-nitropyridine CAS No. 1137475-57-0

2-Bromo-4-chloro-5-nitropyridine

Cat. No. B1525797
M. Wt: 237.44 g/mol
InChI Key: HJWNYVVSEUNNMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 2-Bromo-5-nitropyridine involves the use of 2-amino-5-bromopyridine as a starting material . The process includes a series of reactions such as oxidation, cooling, filtration, and crystallization . The yield of the product is high, indicating that the oxidation reaction can be scaled up .


Chemical Reactions Analysis

2-Bromo-5-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . It was also used in the synthesis of 2-pyridyl analogs .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Application Summary: 2-Bromo-4-chloro-5-nitropyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods of Application: The compound reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
  • Results: The reaction results in the formation of 2-fluoro-3-bromopyridine .

2. Preparation of Boc-Protected (Piperazin-1-ylmethyl)Biaryls

  • Application Summary: 2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Methods of Application: The compound is subjected to microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Results: The reaction results in the formation of boc-protected (piperazin-1-ylmethyl)biaryls .

3. Synthesis of 2-Pyridyl Analogs

  • Application Summary: 2-Bromo-5-nitropyridine is also used in the synthesis of 2-pyridyl analogs .
  • Methods of Application: The specific methods of application are not detailed in the sources .
  • Results: The reaction results in the formation of 2-pyridyl analogs .

4. Synthesis of Imidazo[4,5-c]pyridines

  • Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of imidazo[4,5-c]pyridines .
  • Methods of Application: The specific methods of application are not detailed in the sources .
  • Results: The reaction results in the formation of imidazo[4,5-c]pyridines .

5. Synthesis of 2-Substituted-5-Nitropyridines

  • Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of 2-substituted-5-nitropyridines .
  • Methods of Application: The specific methods of application are not detailed in the sources .
  • Results: The reaction results in the formation of 2-substituted-5-nitropyridines .

6. Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

  • Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
  • Methods of Application: The compound is substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Results: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

7. Synthesis of Fluorinated Pyridines

  • Application Summary: 2-Bromo-4-chloro-5-nitropyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods of Application: The compound reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
  • Results: The reaction results in the formation of 2-fluoro-3-bromopyridine .

8. Synthesis of 5-Nitropyridine-2-Sulfonic Acid

  • Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of 5-nitropyridine-2-sulfonic acid .
  • Methods of Application: The specific methods of application are not detailed in the sources .
  • Results: The reaction results in the formation of 5-nitropyridine-2-sulfonic acid .

9. Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

  • Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
  • Methods of Application: The compound is substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Results: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

properties

IUPAC Name

2-bromo-4-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWNYVVSEUNNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732498
Record name 2-Bromo-4-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-nitropyridine

CAS RN

1137475-57-0
Record name 2-Bromo-4-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Reader, TP Matthews, S Klair… - Journal of medicinal …, 2011 - ACS Publications
… The azabenzimidazoles 60 and 62 were prepared by first stirring 2-bromo-4-chloro-5-nitropyridine (58) at rt with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate or 4-…
Number of citations: 69 pubs.acs.org

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